molecular formula C5H8FN3 B1458225 5-(1-Fluoroethyl)-1H-pyrazol-3-amine CAS No. 1451391-06-2

5-(1-Fluoroethyl)-1H-pyrazol-3-amine

Cat. No. B1458225
M. Wt: 129.14 g/mol
InChI Key: FARUXUWYPBJAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(1-Fluoroethyl)-1H-pyrazol-3-amine” is a compound that contains a pyrazole ring, which is a type of aromatic heterocycle . The “5-(1-Fluoroethyl)” part indicates that a fluoroethyl group is attached to the 5th carbon of the pyrazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving the introduction of the fluoroethyl group and the formation of the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring with a fluoroethyl group attached to one of its carbons . The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluoroethyl group and the pyrazole ring. Fluorine atoms are highly electronegative, which could make the compound susceptible to reactions involving nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoroethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Pharmaceutical Drug Development

5-(1-Fluoroethyl)-1H-pyrazol-3-amine: is a compound that can be utilized as a building block in the synthesis of various pharmaceutical drugs. Due to its structural features, it can be incorporated into molecules that exhibit a range of biological activities. For instance, derivatives of pyrrolopyrazine, a related scaffold, have shown promise in antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . The fluoroethyl group in particular may enhance the pharmacokinetic properties of the drugs, such as their absorption, distribution, metabolism, and excretion (ADME).

properties

IUPAC Name

5-(1-fluoroethyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN3/c1-3(6)4-2-5(7)9-8-4/h2-3H,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARUXUWYPBJAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NN1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Fluoroethyl)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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